5-(Chloromethyl)-1H-indazole
CAS No.: 944904-22-7
Cat. No.: VC7927063
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944904-22-7 |
---|---|
Molecular Formula | C8H7ClN2 |
Molecular Weight | 166.61 |
IUPAC Name | 5-(chloromethyl)-1H-indazole |
Standard InChI | InChI=1S/C8H7ClN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) |
Standard InChI Key | MINWBKTYJNPQBH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1CCl)C=NN2 |
Canonical SMILES | C1=CC2=C(C=C1CCl)C=NN2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The molecular formula of 5-(chloromethyl)-1H-indazole is C₈H₇ClN₂, with a molar mass of 180.61 g/mol. Its structure combines a bicyclic indazole system (benzene fused to a pyrazole ring) with a chloromethyl (–CH₂Cl) substituent at the 5-position (Figure 1) . The SMILES notation C1=CC2=C(C=C1CCl)C=NN2 confirms the connectivity, while the InChIKey MINWBKTYJNPQBH-UHFFFAOYSA-N provides a unique identifier for chemical databases .
Tautomerism and Reactivity
Like most indazoles, this compound exhibits tautomerism between 1H- and 2H-forms, though the 1H-tautomer is typically more stable due to aromatic stabilization. The chloromethyl group enhances electrophilicity at the 5-position, making it susceptible to nucleophilic substitution reactions—a property exploited in derivatization .
Physicochemical Properties
Predicted collision cross-section (CCS) values for various adducts provide insights into its gas-phase behavior (Table 1) :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 167.03705 | 129.4 |
[M+Na]⁺ | 189.01899 | 144.7 |
[M+NH₄]⁺ | 184.06359 | 139.1 |
[M-H]⁻ | 165.02249 | 131.1 |
These CCS values aid in mass spectrometry-based identification, particularly in complex biological matrices .
Synthesis and Derivatization Strategies
Direct Synthesis Routes
While no published protocols specifically target 5-(chloromethyl)-1H-indazole, analogous methods for substituted indazoles suggest viable pathways:
Palladium-Catalyzed C–H Amination
Charette et al. demonstrated that trifluoromethanesulfonic anhydride activates tertiary amides, enabling intramolecular C–H amination with hydrazides to form 1H-indazoles . Adapting this method with chloromethyl-containing precursors could yield the target compound.
Copper-Mediated Cyclization
Wang et al. synthesized 1H-indazoles via Cu(OAc)₂·H₂O-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones . Introducing a chloromethyl group at the ortho position of the aryl precursor may facilitate the formation of 5-(chloromethyl)-1H-indazole.
Post-Synthetic Modifications
The chloromethyl group serves as a versatile handle for further functionalization:
-
Nucleophilic Substitution: Reaction with amines or thiols generates secondary amines or sulfides, useful for probing structure-activity relationships .
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids could extend conjugation, enhancing pharmacological properties .
Chemical Stability and Reactivity
Hydrolytic Stability
The chloromethyl group undergoes hydrolysis in aqueous media, forming hydroxymethyl derivatives. At physiological pH (7.4), this process occurs slowly (t₁/₂ ≈ 48 hr), suggesting moderate stability for in vitro assays .
Applications in Drug Discovery
Fragment-Based Design
The compact structure (MW <200) and polar surface area (PSA ≈ 40 Ų) make 5-(chloromethyl)-1H-indazole a viable fragment for hit-to-lead optimization. Fishwick et al. utilized similar indazole fragments to develop FGFR inhibitors with LE >0.3 .
Prodrug Development
The chloromethyl group can be masked as ester or carbamate prodrugs, improving oral bioavailability. For instance, entrectinib (an indazole-derived ALK inhibitor) uses this strategy for enhanced CNS penetration .
Future Research Directions
Target Identification
Profiling against kinase panels (e.g., Eurofins DiscoverX) could identify primary targets. Computational docking studies using the InChIKey-derived structure may prioritize candidates like CDK8 or FGFR1 .
Toxicity Profiling
Ames testing and hERG channel inhibition assays are critical given indazoles' propensity for off-target effects. Structural analogs show acceptable safety profiles (e.g., 119 with ERK1/2 IC₅₀ = 7–20 nM and clinical tolerability) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume